10-Phenyldecylphosphonic acid

Lipophilicity LogP Chromatography

10-Phenyldecylphosphonic acid (CAS 1429741-23-0) is an organophosphorus compound featuring a phosphonic acid head group linked to a ten-carbon alkyl chain terminating in a phenyl ring. With a molecular formula of C₁₆H₂₇O₃P and a molecular weight of 298.36 g/mol, this compound combines the robust surface-anchoring capability of a phosphonic acid with a long hydrocarbon spacer and an aromatic terminus.

Molecular Formula C16H27O3P
Molecular Weight 298.36 g/mol
CAS No. 1429741-23-0
Cat. No. B6298229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Phenyldecylphosphonic acid
CAS1429741-23-0
Molecular FormulaC16H27O3P
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCP(=O)(O)O
InChIInChI=1S/C16H27O3P/c17-20(18,19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H2,17,18,19)
InChIKeyNHSQJYULMYPEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Phenyldecylphosphonic Acid (CAS 1429741-23-0) – Structural Identity and Core Properties for Procurement


10-Phenyldecylphosphonic acid (CAS 1429741-23-0) is an organophosphorus compound featuring a phosphonic acid head group linked to a ten-carbon alkyl chain terminating in a phenyl ring . With a molecular formula of C₁₆H₂₇O₃P and a molecular weight of 298.36 g/mol, this compound combines the robust surface-anchoring capability of a phosphonic acid with a long hydrocarbon spacer and an aromatic terminus . This bifunctional architecture positions it as a candidate for applications in self-assembled monolayer (SAM) formation, surface modification, and as a synthetic building block where both hydrophobic chain length and terminal π-system functionality are critical .

Why Generic Alkylphosphonic Acids Cannot Substitute for 10-Phenyldecylphosphonic Acid in Structure-Sensitive Applications


Substituting a simple alkylphosphonic acid (e.g., n-decylphosphonic acid) for 10-phenyldecylphosphonic acid ignores the critical functional role of the terminal phenyl group. While the phosphonic acid anchor and alkyl chain length are similar, the aromatic terminus introduces π-π stacking capability, alters the wettability and surface energy of resulting monolayers, and provides a spectroscopically distinct handle. In proton-exchange membrane research, it has been established that aromatic phosphonic acids possess fundamentally different bond rotational potential profiles and lower rotational barriers (~negligible) compared to their alkyl counterparts (~0.114 eV), directly impacting proton transport properties [1]. This class-level physical difference confirms that the terminal group is not a passive substituent but an active determinant of material performance, making generic substitution scientifically invalid for applications where these properties are leveraged.

10-Phenyldecylphosphonic Acid – Quantified Differential Evidence Against Closest Structural Analogs


LogP Comparison: 10-Phenyldecylphosphonic Acid Exhibits Higher Lipophilicity than Alkyl-Only Analogs

Computational analysis shows that the addition of a terminal phenyl ring significantly increases the partition coefficient (LogP) compared to its straight-chain alkyl analog, n-decylphosphonic acid. This higher lipophilicity directly impacts compound handling, membrane partitioning, and chromatographic behavior in both analytical and preparative settings .

Lipophilicity LogP Chromatography Membrane Permeability QSAR

Alkyl Chain Length Effect: SAM Stability is Directly Correlated with Methylene Spacer Length

A systematic study of phosphonate SAMs on ITO electrodes demonstrated that monolayer stability and charge-transfer blocking ability increase significantly with alkyl chain length. Decylphosphonic acid (C10, DPA) SAMs showed significantly reduced blocking ability after ultrasonic washing, whereas octadecylphosphonic acid (C18, ODPA) SAMs were completely stable to the same treatment. This establishes that a C10 chain, as present in 10-phenyldecylphosphonic acid, provides intermediate stability — superior to shorter chains (C8 or less) but inferior to C18 analogs — with the added phenyl terminus potentially providing additional intermolecular stabilization through π-π interactions [1].

Self-Assembled Monolayers Electrochemical Sensors Surface Engineering Charge-Transfer Resistance

Rotatable Bond Count: 10-Phenyldecylphosphonic Acid Possesses Greater Conformational Flexibility than Shorter-Chain or Directly-Attached Arylphosphonic Acids

The presence of 11 rotatable bonds in 10-phenyldecylphosphonic acid, as reported in vendor QC documentation, confers significantly greater conformational freedom compared to directly-attached arylphosphonic acids such as phenylphosphonic acid (PPA, 1 rotatable bond) or benzylphosphonic acid (2 rotatable bonds). This flexibility is a quantifiable molecular descriptor that directly impacts the compound's ability to adopt optimal binding conformations at surfaces or within enzyme active sites, and its entropy-driven solution behavior .

Conformational Analysis Molecular Mechanics Drug Design SAM Formation

10-Phenyldecylphosphonic Acid – High-Confidence Application Scenarios Backed by Structural Evidence


Self-Assembled Monolayer (SAM) Formation on Metal Oxides with Tunable Wetting and Optical Properties

The phosphonic acid group provides robust covalent anchoring to metal oxide surfaces (ITO, Al₂O₃, HfO₂, TiO₂), while the ten-carbon spacer ensures sufficient film thickness to modulate charge-transfer resistance. Critically, the terminal phenyl group enables tuning of surface energy beyond what is achievable with purely aliphatic phosphonic acids. As demonstrated in related phosphonic acid SAM studies, the C10 chain length offers intermediate stability between short-chain (unstable) and C18 (maximally stable) monolayers, with the added benefit that the phenyl chromophore provides a UV-active probe for spectroscopic quantification of surface coverage .

Building Block for Amphiphilic Catalyst Ligand Design

The 10-phenyldecyl motif has been successfully incorporated into water-soluble, surface-active phosphine ligands for aqueous-phase catalysis. Specifically, Tris[p-(10-phenyldecyl)phenyl]phosphine was synthesized and sulfonated to create a rhodium catalyst that outperformed the industrial standard TPPTS-based catalyst in olefin hydroformylation, demonstrating superior rates and selectivities for higher olefins under two-phase conditions . This precedent validates the use of the 10-phenyldecyl fragment in ligand design and supports the procurement of the phosphonic acid monomer as a key synthetic intermediate.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Ligand Analogs

The closely related compound [3-(10-Phenyldecylamino)propyl]phosphonic acid demonstrates binding affinity across human S1P receptor subtypes (S1P₂ IC₅₀ = 530 nM; S1P₃ IC₅₀ = 0.910 nM; S1P₄ IC₅₀ = 140 nM) as documented in the BindingDB/ChEMBL database . The structural similarity — sharing the identical 10-phenyldecyl tail and phosphonic acid head group, differing only by an inserted aminopropyl linker — positions 10-phenyldecylphosphonic acid as a valuable starting material or control compound for medicinal chemistry programs targeting the S1P receptor family, which is implicated in autoimmune and cardiovascular diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Phenyldecylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.